![molecular formula C16H13FN2O2 B4979160 3-[(4-fluorophenyl)amino]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4979160.png)
3-[(4-fluorophenyl)amino]-1-phenyl-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-fluorophenyl)amino]-1-phenyl-2,5-pyrrolidinedione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is also known as "Fluorophenylaminophenylpyrrolidinedione" and has a molecular formula of C17H13FN2O2. The compound has a white crystalline appearance and is commonly used in laboratory experiments to study its mechanism of action and physiological effects.
Mecanismo De Acción
The mechanism of action of 3-[(4-fluorophenyl)amino]-1-phenyl-2,5-pyrrolidinedione is not yet fully understood. However, studies have suggested that the compound may act as an inhibitor of specific enzymes, leading to its potential anti-inflammatory and analgesic properties.
Biochemical and Physiological Effects:
Studies have shown that 3-[(4-fluorophenyl)amino]-1-phenyl-2,5-pyrrolidinedione may have various biochemical and physiological effects. The compound has been found to have potential anti-inflammatory and analgesic properties, making it a promising candidate for drug development. Additionally, the compound may have potential applications in the treatment of other diseases such as cancer and neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 3-[(4-fluorophenyl)amino]-1-phenyl-2,5-pyrrolidinedione in laboratory experiments is its potential applications in drug development. The compound has been found to have potential anti-inflammatory and analgesic properties, making it a promising candidate for drug development. However, one of the limitations of using this compound in laboratory experiments is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are various future directions for the use of 3-[(4-fluorophenyl)amino]-1-phenyl-2,5-pyrrolidinedione in scientific research. One of the significant future directions is the development of new drugs that target specific diseases. The compound has been found to have potential anti-inflammatory and analgesic properties, making it a promising candidate for drug development. Additionally, further studies are needed to understand the mechanism of action of the compound fully. This will help in developing new drugs that target specific diseases and have fewer side effects.
Métodos De Síntesis
The synthesis of 3-[(4-fluorophenyl)amino]-1-phenyl-2,5-pyrrolidinedione involves the reaction of 4-fluoroaniline with succinic anhydride in the presence of a catalyst. The reaction is carried out in a solvent such as acetic acid and is heated to a specific temperature for a specific duration. The product is then isolated and purified using various techniques such as recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
3-[(4-fluorophenyl)amino]-1-phenyl-2,5-pyrrolidinedione has been extensively used in scientific research to study its potential applications in various fields. One of the significant applications of this compound is in the field of medicinal chemistry, where it is used to develop new drugs that target specific diseases. The compound has been found to have potential anti-inflammatory and analgesic properties, making it a promising candidate for drug development.
Propiedades
IUPAC Name |
3-(4-fluoroanilino)-1-phenylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2/c17-11-6-8-12(9-7-11)18-14-10-15(20)19(16(14)21)13-4-2-1-3-5-13/h1-9,14,18H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYWZSTCWUDJOCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4979094.png)
![2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-a]phthalazin-6-yl)-N-propylbenzenesulfonamide](/img/structure/B4979110.png)
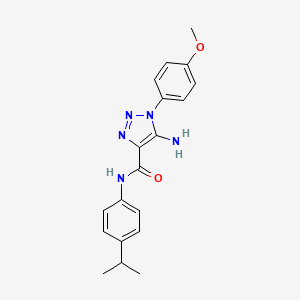

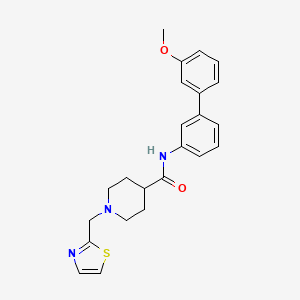
![N-{[(4-chlorophenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B4979137.png)
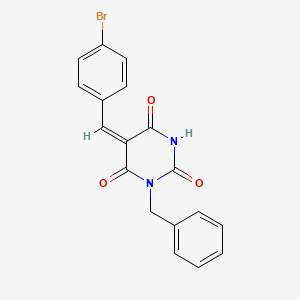
![N-[3-(acetylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B4979142.png)
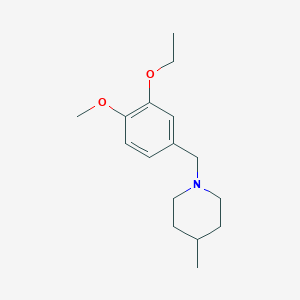

![N-(2-methoxyphenyl)-4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-amine hydrobromide](/img/structure/B4979173.png)
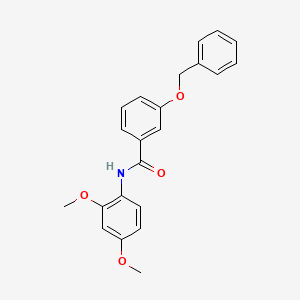
![8-[2-(2-chloro-5-methylphenoxy)ethoxy]quinoline](/img/structure/B4979191.png)